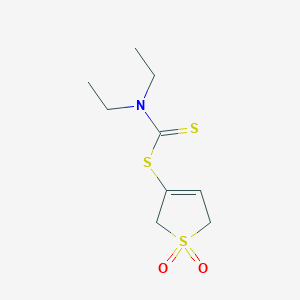![molecular formula C20H19BrN4O3 B11613492 N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11613492.png)
N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-(morpholin-4-ylmethyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(3E)-5-溴-2-氧代-1,2-二氢-3H-吲哚-3-亚基]-4-(吗啉-4-基甲基)苯甲酰肼是一种复杂的有机化合物,属于酰肼类。该化合物以含有溴代吲哚核心、吗啉环和苯甲酰肼部分为特征。
准备方法
合成路线和反应条件
N'-[(3E)-5-溴-2-氧代-1,2-二氢-3H-吲哚-3-亚基]-4-(吗啉-4-基甲基)苯甲酰肼的合成通常涉及多个步骤。一种常见的合成路线包括以下步骤:
溴化: 吲哚核心使用溴或N-溴代琥珀酰亚胺(NBS)在合适的溶剂(如二氯甲烷)中进行溴化。
缩合: 然后将溴代吲哚在酸性或碱性条件下与酰肼衍生物缩合,形成腙键。
吗啉的引入: 吗啉环通过亲核取代反应引入,其中苯甲酰肼部分与吗啉衍生物反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。反应条件经过优化,以确保高产率和纯度。连续流动合成和自动化反应器等技术可用于提高效率和可扩展性。
化学反应分析
反应类型
N'-[(3E)-5-溴-2-氧代-1,2-二氢-3H-吲哚-3-亚基]-4-(吗啉-4-基甲基)苯甲酰肼会经历各种化学反应,包括:
氧化: 该化合物可以用氧化剂(如过氧化氢或高锰酸钾)氧化。
还原: 还原反应可以用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 吲哚核心中的溴原子可以在适当条件下被其他亲核试剂取代。
常用试剂和条件
氧化: 过氧化氢在乙酸中或高锰酸钾在水中。
还原: 硼氢化钠在甲醇中或氢化铝锂在乙醚中。
取代: 亲核试剂(如胺或硫醇)在极性溶剂(如二甲基甲酰胺(DMF))中。
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生相应的氧代衍生物,而还原可能会产生还原的酰肼。
科学研究应用
N'-[(3E)-5-溴-2-氧代-1,2-二氢-3H-吲哚-3-亚基]-4-(吗啉-4-基甲基)苯甲酰肼在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 由于其独特的结构特征,被探索为潜在的治疗剂。
工业: 用于开发新型材料和化学工艺。
作用机制
N'-[(3E)-5-溴-2-氧代-1,2-二氢-3H-吲哚-3-亚基]-4-(吗啉-4-基甲基)苯甲酰肼的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性并触发下游信号通路。参与的具体分子靶标和通路取决于特定的生物学背景和应用。
相似化合物的比较
类似化合物
- N'-[(3E)-5-溴-2-氧代-1,2-二氢-3H-吲哚-3-亚基]-3-(4-甲基苯基)-1H-吡唑-5-甲酰肼
- N'-[(3E)-5-溴-2-氧代-1,2-二氢-3H-吲哚-3-亚基]-3-(4-乙氧基苯基)-1H-吡唑-5-甲酰肼
- N'-[(3E)-5-溴-2-氧代-1,2-二氢-3H-吲哚-3-亚基]-3-(2-甲氧基苯基)-1H-吡唑-5-甲酰肼
独特性
N'-[(3E)-5-溴-2-氧代-1,2-二氢-3H-吲哚-3-亚基]-4-(吗啉-4-基甲基)苯甲酰肼的独特之处在于其含有吗啉环,这赋予了其独特的物理化学性质和潜在的生物活性。这种结构特征将其与其他类似化合物区分开来,并可能有助于其在研究和工业中的特定应用。
属性
分子式 |
C20H19BrN4O3 |
|---|---|
分子量 |
443.3 g/mol |
IUPAC 名称 |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C20H19BrN4O3/c21-15-5-6-17-16(11-15)18(20(27)22-17)23-24-19(26)14-3-1-13(2-4-14)12-25-7-9-28-10-8-25/h1-6,11,22,27H,7-10,12H2 |
InChI 键 |
ZEWDWNDTHPCCFS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-6-(phenylsulfonyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B11613412.png)
![2-(4-Chlorobenzyl)-1-[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11613420.png)
![6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11613431.png)
![5-(4-Chlorophenyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11613432.png)
![Diethyl 3-methyl-5-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11613439.png)
![2-({[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11613447.png)
![2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(Z)-{4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide](/img/structure/B11613448.png)
![N-benzyl-7-cyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613450.png)
![3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B11613454.png)
![Ethyl 2-{[(E)-1-(2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11613458.png)
![1-benzyl-5-bromo-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11613464.png)

![[3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B11613475.png)
![methyl 4-{[(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B11613477.png)
